molecular formula C22H19N3OS B2841589 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242981-07-2

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2841589
CAS RN: 1242981-07-2
M. Wt: 373.47
InChI Key: IWQARGFMURLOEI-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Antimicrobial and Antitubercular Activities : The synthesis of new pyrimidine-azetidinone analogues, including structures related to the thieno[3,2-d]pyrimidin-4(3H)-one nucleus, has been explored for their potential antioxidant, antimicrobial, and antitubercular activities. These studies suggest the compound's relevance in designing antibacterial and antituberculosis compounds based on molecular studies (M. Chandrashekaraiah et al., 2014).

  • Synthesis of Novel Tetrahydroquinolino[3′,2′4,5]thieno[3,2-d]pyrimidine Derivatives

    : The synthesis process for novel derivatives, showcasing the adaptability of the thieno[3,2-d]pyrimidin-4(3H)-one framework in forming compounds with potential pharmacological properties, highlights its utility in creating diverse medicinal molecules (A. Abdel-rahman et al., 1992).

  • C-C Bond Formation and Radical Cyclization : The compound's utility in the synthesis of pyrimidine-annulated heterocycles through radical cyclization demonstrates its importance in organic chemistry and the potential for creating pharmacologically active heterocyclic compounds (K. Majumdar et al., 2003).

  • Synthesis of Morpholine Derivatives : The synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as important intermediates in medicinal chemistry, especially for their potential to inhibit tumor necrosis factor alpha and nitric oxide, showcases the compound's significance in developing new therapeutic agents (H. Lei et al., 2017).

  • Application in Organic Light-Emitting Diode (OLED) : The exploration of cyclometalated iridium complexes with structures related to thieno[3,2-d]pyrimidin-4(3H)-one for their highly efficient red phosphorescence indicates potential applications in OLED technologies, highlighting the versatility of this compound beyond traditional medicinal chemistry (A. Tsuboyama et al., 2003).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-14-6-2-5-9-17(14)18-13-27-20-19(18)23-22(24-21(20)26)25-11-10-15-7-3-4-8-16(15)12-25/h2-9,13H,10-12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQARGFMURLOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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